molecular formula C10H14O6 B1204747 Poliglecaprone 25 CAS No. 41706-81-4

Poliglecaprone 25

Cat. No. B1204747
CAS RN: 41706-81-4
M. Wt: 230.21 g/mol
InChI Key: SCRCZNMJAVGGEI-UHFFFAOYSA-N
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Description

Poliglecaprone 25, also known as Poliglecaprone 25, is a useful research compound. Its molecular formula is C10H14O6 and its molecular weight is 230.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Poliglecaprone 25 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Poliglecaprone 25 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41706-81-4

Product Name

Poliglecaprone 25

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

1,4-dioxane-2,5-dione;oxepan-2-one

InChI

InChI=1S/C6H10O2.C4H4O4/c7-6-4-2-1-3-5-8-6;5-3-1-7-4(6)2-8-3/h1-5H2;1-2H2

InChI Key

SCRCZNMJAVGGEI-UHFFFAOYSA-N

SMILES

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1

Canonical SMILES

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1

synonyms

glycolide E-caprolactone copolymer
Monocryl
PCLEEP
poliglecaprone 25
polyglecaprone 25

Origin of Product

United States

Synthesis routes and methods I

Procedure details

ε-Caprolactone (57.1 g, 0.5 mole), glycolide (1.1 g, 9.5 mole), glycolic acid (7.6 g, 0.1 mole) and stannous octoate (0.5 ml of 0.1M solution in toluene, 20 mg, 5×10-5 mole) were added to a glass reactor. The reactor was purged with dry nitrogen gas. The reactor was heated in an oil bath at 180° C. under nitrogen for 12 hours, while the contents were magnetically stirred. The final composition was determined by 1H NMR is shown to be essentially the same as the theoretical. The Tm is -62° C., and the Tg is 37° C.
Quantity
57.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Glycolide (0.13 moles) was mixed with ε-caprolactone (1.18) and a catalytic amount of stannous octoate (0.262 mole) and 1-decanol (3.275 mole). The system was heated to 170° C. and was stirred at this temperature for 30 minutes. The reaction was then cooled to 120° C. Glycolide (0.65 moles) and dl-lactide (0.52 moles) were added to the prepolymer. After melting the second charge, the system was heated to 170° C. and was stirred at this temperature for 6.5 hours. At the conclusion of the reaction, the unreacted monomer was removed by heating at 130° C. under reduced pressure for 1.5 hours. The resulting polymer was characterized by DSC (for Tm), solution viscosity (for molecular dimensions), IR and NMR (for chemical composition).
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.262 mol
Type
reactant
Reaction Step Two
Quantity
3.275 mol
Type
reactant
Reaction Step Three
Quantity
0.65 mol
Type
reactant
Reaction Step Four
Quantity
0.52 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Glycolide (0.21 moles) was mixed with ε-caprolactone (4.0 moles) and a catalytic amount of stannous octoate (0.8 mole) and glycolic acid (0.40 moles). The system was heated to 150° C. and was stirred at this temperature for 14 hours. At the conclusion of the reaction, the unreacted monomer was removed by heating at 120° C. under reduced pressure for 1 hour. The resulting polymer had a peak melting temperature of 54.3° C. as measured by DSC.
Quantity
0.21 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Glycolide (0.08865 moles) was mixed with ε-caprolactone (1.455 moles) and a catalytic amount of stannous octoate (0.3 moles) and tartaric acid (0.075 moles). The system was heated at 150° C. and was stirred at this temperature for 6 hours. At the conclusion of the reaction, the unreacted monomer was removed by heating at 120° C. under reduced pressure for 30 minutes. The resulting polymer had a peak melting temperature of 49.1° C. as measured by DSC and an Mw of 151,948 as measured by GPC.
Quantity
0.08865 mol
Type
reactant
Reaction Step One
Quantity
1.455 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.075 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

ε-Caprolactone (170 g, 1.49 mole), glycolide (30 g, 0.26 mole), lauryl alcohol (1.37 g, 7.3×10-3 mole) and stannous octoate (0.052 g, 1.2×10-4 mole) were combined in a stirred reactor under nitrogen at 180° C. The mixture was stirred at 180° C. for 4.5 hours. The resulting polymer had an inherent viscosity of 0.68 dl/g (0.5 g/dl in CHCl3). The composition was determined by 1H NMR to be 85 wt. % ε-caprilactone and 15 wt. % glycolide.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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